N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines constitute an essential class of fused heterocyclic systems due to their diverse biological activities. Among these, compounds derived from pyrido[2,3-d]pyrimidin-5-one derivatives have demonstrated antiproliferative effects. The compound API-1, which shares the same core structure, shows promise as an antiproliferative agent .
Tyrosine Kinase Inhibition
Certain pyrido[2,3-d]pyrimidin-7-one derivatives exhibit tyrosine kinase inhibition properties. For instance, TKI-28 is a notable compound in this category. Tyrosine kinases play crucial roles in cell signaling pathways, and inhibitors targeting these kinases have potential therapeutic applications in cancer and other diseases .
Cyclin-Dependent Kinase (CDK4) Inhibition
Another application involves cyclin-dependent kinase (CDK4) inhibition. CDKs regulate cell cycle progression, and their dysregulation is associated with cancer. Pyrido[2,3-d]pyrimidin-7-one derivatives have been explored as CDK4 inhibitors, offering a potential avenue for cancer therapy .
Anti-Inflammatory and Analgesic Properties
Compounds within this class have demonstrated anti-inflammatory and analgesic effects. These properties are relevant for managing pain and inflammation-related conditions .
Hypotensive Activity
Some pyrido[2,3-d]pyrimidines exhibit hypotensive (blood pressure-lowering) effects. Understanding their mechanisms of action and optimizing their pharmacological profiles could lead to novel antihypertensive drugs .
Antimicrobial Activity
Certain pyrido[2,3-d]pyrimidines have shown antimicrobial properties. Investigating their efficacy against specific pathogens and understanding their mode of action could contribute to the development of new antimicrobial agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-15-6-3-4-9-21(15)29-22(31)14-30-13-20(23(32)19-11-10-16(2)27-24(19)30)25(33)28-18-8-5-7-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,33)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNCLOMUAGSHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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